

physical and chemical properties of 3-amino-5-chlorobenzyl alcohol

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Compound of Interest

Compound Name: (3-Amino-5-chlorophenyl)methanol

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Technical Guide: 3-Amino-5-chlorobenzyl Alcohol

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-amino-5-chlorobenzyl alcohol is not readily available in published literature. This guide provides estimated properties and potential experimental protocols based on the known characteristics of structurally related compounds, namely 3-aminobenzyl alcohol and 3-chlorobenzyl alcohol, and general principles of organic chemistry.

Introduction

3-Amino-5-chlorobenzyl alcohol is a substituted aromatic alcohol. Its structure incorporates a benzyl alcohol backbone with an amino group and a chlorine atom at the 3 and 5 positions of the benzene ring, respectively. This combination of functional groups suggests potential applications in medicinal chemistry and materials science, as both amino and chloro substituents can significantly influence a molecule's biological activity, reactivity, and physical properties. This document aims to provide a comprehensive overview of the extrapolated physical and chemical properties of 3-amino-5-chlorobenzyl alcohol, along with a proposed synthetic route and relevant experimental methodologies.

Physicochemical Properties

The introduction of an amino group and a chlorine atom to the benzyl alcohol structure is expected to alter its physical properties. The amino group can participate in hydrogen bonding, potentially increasing the melting point and aqueous solubility compared to benzyl alcohol. The chlorine atom, being electronegative, will influence the molecule's polarity and reactivity.

Estimated Physical Properties

The following table summarizes the known physical properties of 3-aminobenzyl alcohol and 3-chlorobenzyl alcohol, which are used to estimate the properties of 3-amino-5-chlorobenzyl alcohol.

Property	3-Aminobenzyl Alcohol	3-Chlorobenzyl Alcohol	3-Amino-5-chlorobenzyl Alcohol (Estimated)
Molecular Formula	C ₇ H ₉ NO[1]	C ₇ H ₇ ClO[2]	C ₇ H ₈ ClNO
Molecular Weight	123.15 g/mol [1]	142.58 g/mol [2]	157.60 g/mol
Appearance	Solid	Liquid	Likely a solid
Melting Point	92-95 °C	Not applicable	> 95 °C
Boiling Point	Not available	237 °C	> 240 °C (with potential decomposition)
Solubility	Soluble in water[1]	Slightly soluble in water	Moderately soluble in water and polar organic solvents

Spectral Data

While experimental spectral data for 3-amino-5-chlorobenzyl alcohol is unavailable, the expected spectral characteristics can be predicted based on its structure and data from related compounds.

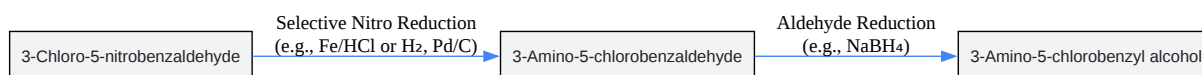
Spectroscopy	Predicted Characteristics for 3-Amino-5-chlorobenzyl Alcohol
^1H NMR	Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the benzylic CH_2 group around 4.5 ppm, a broad singlet for the NH_2 protons, and a singlet for the OH proton.
^{13}C NMR	Aromatic carbons between 110-150 ppm, and a benzylic carbon (CH_2OH) around 60-65 ppm.
IR Spectroscopy	Characteristic peaks for O-H stretching (broad, $\sim 3300\text{ cm}^{-1}$), N-H stretching (two bands, ~ 3350 and 3450 cm^{-1}), C-H aromatic stretching ($\sim 3000\text{-}3100\text{ cm}^{-1}$), and C-Cl stretching ($\sim 700\text{-}800\text{ cm}^{-1}$).
Mass Spectrometry	A molecular ion peak (M^+) at $m/z = 157$, and an $\text{M}+2$ peak with approximately one-third the intensity of the M^+ peak, characteristic of a compound containing one chlorine atom.

Proposed Synthesis

A plausible synthetic route for 3-amino-5-chlorobenzyl alcohol can be envisioned starting from commercially available 3-chloro-5-nitrobenzaldehyde. This multi-step synthesis involves the reduction of both the nitro and aldehyde functionalities.

Synthetic Workflow

The proposed synthesis involves a two-step reduction process. First, the selective reduction of the nitro group to an amine, followed by the reduction of the aldehyde to a primary alcohol. Alternatively, a one-pot reduction of both functional groups could be employed, though this may require careful selection of reagents and reaction conditions to avoid side reactions.



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Caption: Proposed two-step synthesis of 3-amino-5-chlorobenzyl alcohol.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthesis of 3-amino-5-chlorobenzyl alcohol. These should be adapted and optimized for the specific substrate and scale of the reaction.

Protocol 1: Selective Reduction of a Nitro Group

This protocol describes the reduction of an aromatic nitro group to an amine using iron powder in the presence of an acid.

Materials:

- Aromatic nitro compound (e.g., 3-chloro-5-nitrobenzaldehyde)
- Iron powder
- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Water
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer

- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the aromatic nitro compound and iron powder in a mixture of ethanol and water.
- Heat the mixture to reflux with vigorous stirring.
- Add concentrated HCl dropwise to the refluxing mixture.
- Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
- Wash the filter cake with ethanol.
- Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator.
- Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino compound.
- Purify the product by column chromatography or recrystallization.

Protocol 2: Reduction of a Benzaldehyde to a Benzyl Alcohol

This protocol details the reduction of a benzaldehyde to the corresponding benzyl alcohol using sodium borohydride.

Materials:

- Benzaldehyde derivative (e.g., 3-amino-5-chlorobenzaldehyde)
- Sodium borohydride (NaBH_4)
- Methanol
- Water
- Hydrochloric acid (1 M)
- Ethyl acetate
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve the benzaldehyde derivative in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride in small portions to the cooled solution.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
- Once the reaction is complete, quench the reaction by the slow addition of water.
- Acidify the mixture to pH ~5-6 with 1 M HCl.

- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl alcohol.
- Purify the product by column chromatography or recrystallization.

Reactivity and Potential Applications

The chemical reactivity of 3-amino-5-chlorobenzyl alcohol is dictated by its three functional groups: the primary alcohol, the aromatic amine, and the aryl chloride.

- **Alcohol Group:** The hydroxyl group can undergo esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.
- **Amino Group:** The amino group is nucleophilic and can be acylated, alkylated, and can undergo diazotization followed by various substitution reactions.
- **Aryl Chloride:** The chlorine atom deactivates the ring towards electrophilic substitution but can be displaced under certain conditions via nucleophilic aromatic substitution.

The presence of both an amino and a hydroxyl group makes this molecule a potential building block for the synthesis of more complex molecules, including pharmaceuticals and polymers. The specific substitution pattern may impart interesting biological activities, and it could be a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

While direct experimental data on 3-amino-5-chlorobenzyl alcohol is lacking, this technical guide provides a solid foundation for its study. By extrapolating from the properties of its parent compounds and applying established synthetic methodologies, researchers can approach the synthesis and characterization of this novel compound. The provided protocols offer a starting point for its preparation, which will enable further investigation into its chemical and biological properties.

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References

- 1. 3-Aminobenzyl alcohol | C₇H₉NO | CID 80293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chlorobenzyl alcohol | C₇H₇ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]
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